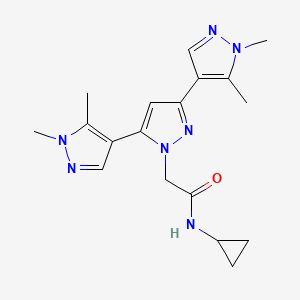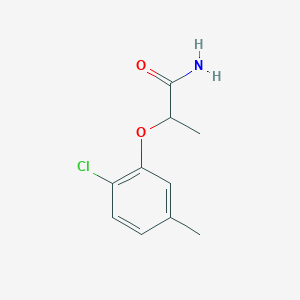![molecular formula C21H23Cl2NO2 B4791106 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride](/img/structure/B4791106.png)
1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride
Vue d'ensemble
Description
1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride has been widely used in scientific research for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and thermogenesis, leading to a reduction in body weight and fat mass. It also has a positive effect on glucose and lipid metabolism, improving insulin sensitivity and reducing plasma triglyceride levels.
Mécanisme D'action
1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride acts as a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, which promote lipolysis and the release of fatty acids from adipose tissue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride are primarily related to its activation of the β3-adrenergic receptor. In addition to its effects on energy expenditure and thermogenesis, it has been shown to have anti-inflammatory and anti-oxidative effects. It also has a positive effect on skeletal muscle function, improving muscle strength and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride is its selectivity for the β3-adrenergic receptor, which allows for the specific targeting of adipose tissue and skeletal muscle. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, one limitation of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride is its potential for off-target effects, particularly at high concentrations. It is also important to note that the effects of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several potential future directions for the study of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride. One area of interest is the development of more selective and potent β3-adrenergic receptor agonists, which may have greater therapeutic potential for the treatment of metabolic disorders. Another area of interest is the investigation of the effects of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride on other tissues and organs, such as the liver and pancreas. Additionally, the potential for combination therapy with other drugs, such as insulin sensitizers or GLP-1 agonists, should be explored.
Conclusion:
In conclusion, 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride is a selective β3-adrenergic receptor agonist that has been extensively studied for its potential applications in scientific research. Its synthesis method has been well-established, and it has been shown to have a range of biochemical and physiological effects related to its activation of the β3-adrenergic receptor. While it has several advantages for lab experiments, it is important to consider its limitations and potential for off-target effects. There are several potential future directions for the study of 1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride, which may lead to the development of more effective therapies for metabolic disorders.
Propriétés
IUPAC Name |
1-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-15(24)12-23-13-19-18-8-4-2-6-16(18)10-11-21(19)25-14-17-7-3-5-9-20(17)22;/h2-11,15,23-24H,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCFDKAIUAYDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4791024.png)
![N-cyclopentyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4791030.png)

![2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4791040.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-isopropyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4791056.png)


![methyl 3-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4791084.png)

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4791118.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4791134.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4791148.png)
